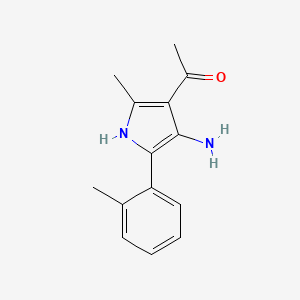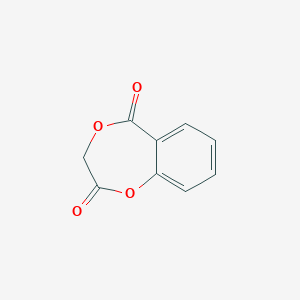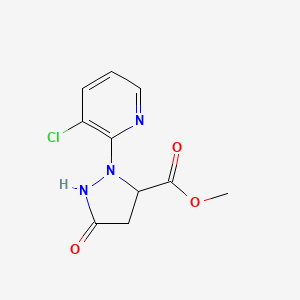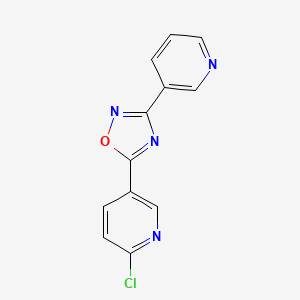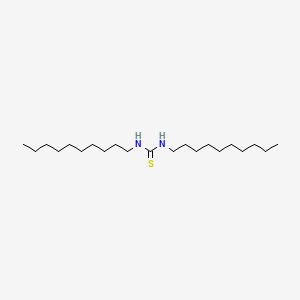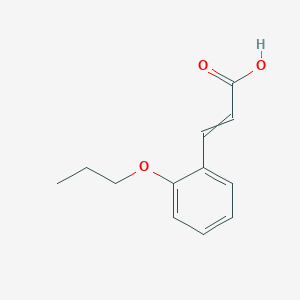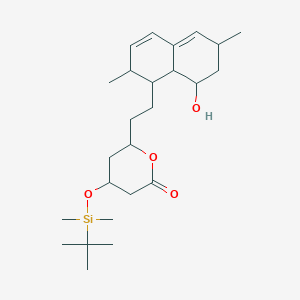
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is a complex organic compound with a unique structure that includes a tetrahydropyran ring, a naphthalene derivative, and a tert-butyldimethylsilyl group
Preparation Methods
The synthesis of Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the tert-butyldimethylsilyl group. The reaction conditions typically involve the use of reagents such as tert-butyldimethylsilyl chloride, and the reactions are carried out under anhydrous conditions to prevent hydrolysis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the tetrahydropyran ring can be reduced to form alcohols.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the structure allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and result in various biological effects .
Comparison with Similar Compounds
Similar compounds include other tetrahydropyran derivatives and naphthalene derivatives. Compared to these compounds, Lovastatin Diol Lactone 4-tert-Butyldimethylsilyl Ether is unique due to the presence of the tert-butyldimethylsilyl group, which provides additional stability and protection during chemical reactions. Some similar compounds are:
- Tetrahydropyran derivatives with different substituents.
- Naphthalene derivatives with varying functional groups .
Properties
Molecular Formula |
C25H42O4Si |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl)ethyl]oxan-2-one |
InChI |
InChI=1S/C25H42O4Si/c1-16-12-18-9-8-17(2)21(24(18)22(26)13-16)11-10-19-14-20(15-23(27)28-19)29-30(6,7)25(3,4)5/h8-9,12,16-17,19-22,24,26H,10-11,13-15H2,1-7H3 |
InChI Key |
MJLUKJALEPACMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O[Si](C)(C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(cyclopentyloxy)-2-hydroxy-4-methoxyphenyl]Ethanone](/img/structure/B8694951.png)
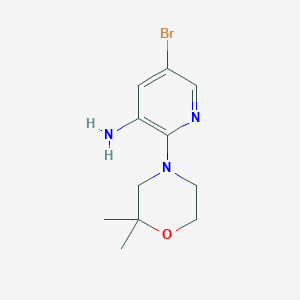
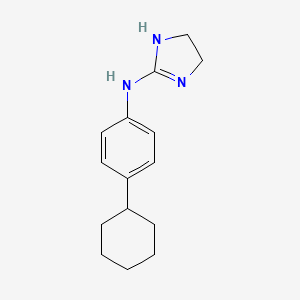
![2,3-dihydropyrano[3,2-e]isoindol-1(7H)-one](/img/structure/B8694987.png)
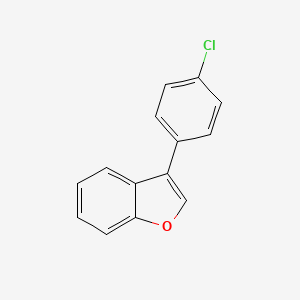
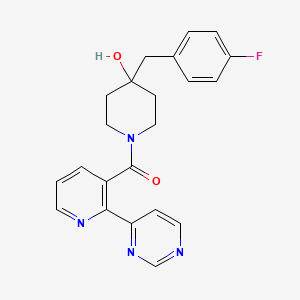
![Methyl 8-bromo-4,5-dihydrobenzo[b]thieno[2,3-d]oxepine-2-carboxylate](/img/structure/B8695005.png)

